6-Methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid
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Overview
Description
6-Methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the fused ring, enabling the creation of a wide range of derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
6-Methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This type of reaction involves the replacement of one functional group with another. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, acids, bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
6-Methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s fused ring structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid
- Methylpyrazine-2-carboxylate
- 6-Ethoxy-2-methylpyrazolo[1,5-a]pyridine-5-carboxylic acid
Uniqueness
6-Methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H7N3O2 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c1-5-4-11-6(3-9-5)2-7(10-11)8(12)13/h2-4H,1H3,(H,12,13) |
InChI Key |
XZYXMSVMJZCXIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)O)C=N1 |
Origin of Product |
United States |
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